ethyl 2-({[5-(4-tert-butylphenyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl]methyl}amino)benzoate
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Overview
Description
ETHYL 2-({[5-(4-TERT-BUTYLPHENYL)-2-SULFANYLIDENE-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL]METHYL}AMINO)BENZOATE is a complex organic compound that features a unique structure combining an oxadiazole ring, a benzoate ester, and a tert-butylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-({[5-(4-TERT-BUTYLPHENYL)-2-SULFANYLIDENE-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL]METHYL}AMINO)BENZOATE typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carbon disulfide in the presence of a base.
Introduction of the Tert-Butylphenyl Group: This step often involves the use of tert-butylphenyl halides in a nucleophilic substitution reaction.
Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-({[5-(4-TERT-BUTYLPHENYL)-2-SULFANYLIDENE-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL]METHYL}AMINO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the oxadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield dihydro derivatives.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives of the oxadiazole ring.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
ETHYL 2-({[5-(4-TERT-BUTYLPHENYL)-2-SULFANYLIDENE-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL]METHYL}AMINO)BENZOATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ETHYL 2-({[5-(4-TERT-BUTYLPHENYL)-2-SULFANYLIDENE-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL]METHYL}AMINO)BENZOATE involves its interaction with specific molecular targets:
Molecular Targets: Enzymes or receptors involved in inflammatory pathways or microbial cell walls.
Pathways Involved: Inhibition of enzyme activity or disruption of cell membrane integrity, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 2-({[5-(4-METHYLPHENYL)-2-SULFANYLIDENE-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL]METHYL}AMINO)BENZOATE
- ETHYL 2-({[5-(4-CHLOROPHENYL)-2-SULFANYLIDENE-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL]METHYL}AMINO)BENZOATE
Uniqueness
ETHYL 2-({[5-(4-TERT-BUTYLPHENYL)-2-SULFANYLIDENE-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL]METHYL}AMINO)BENZOATE is unique due to the presence of the tert-butyl group, which can influence its steric and electronic properties, potentially enhancing its stability and reactivity compared to similar compounds.
Properties
Molecular Formula |
C22H25N3O3S |
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Molecular Weight |
411.5 g/mol |
IUPAC Name |
ethyl 2-[[5-(4-tert-butylphenyl)-2-sulfanylidene-1,3,4-oxadiazol-3-yl]methylamino]benzoate |
InChI |
InChI=1S/C22H25N3O3S/c1-5-27-20(26)17-8-6-7-9-18(17)23-14-25-21(29)28-19(24-25)15-10-12-16(13-11-15)22(2,3)4/h6-13,23H,5,14H2,1-4H3 |
InChI Key |
JELFBSCVERDFPS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NCN2C(=S)OC(=N2)C3=CC=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
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